
1-Butanone, 1-(2,3,4-trihydroxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3,4-Trihydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.2 g/mol This compound is characterized by the presence of three hydroxyl groups attached to a phenyl ring and a butanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-trihydroxyphenyl)butan-1-one typically involves the condensation of a suitable phenolic compound with a butanone derivative under controlled conditions. One common method involves the use of 2,3,4-trihydroxybenzaldehyde and butanone in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of 1-(2,3,4-trihydroxyphenyl)butan-1-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and distillation .
化学反応の分析
Types of Reactions: 1-(2,3,4-Trihydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated phenolic compounds.
科学的研究の応用
1-(2,3,4-Trihydroxyphenyl)butan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its antioxidant properties and potential as a natural product mimic.
Medicine: Explored for its potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 1-(2,3,4-trihydroxyphenyl)butan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the butanone moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
- 1-(2,4,5-Trihydroxyphenyl)butan-1-one
- 1-(2,3,5-Trihydroxyphenyl)butan-1-one
Comparison: 1-(2,3,4-Trihydroxyphenyl)butan-1-one is unique due to the specific arrangement of hydroxyl groups on the phenyl ring. This arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
特性
CAS番号 |
2437-61-8 |
|---|---|
分子式 |
C10H12O4 |
分子量 |
196.20 g/mol |
IUPAC名 |
1-(2,3,4-trihydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H12O4/c1-2-3-7(11)6-4-5-8(12)10(14)9(6)13/h4-5,12-14H,2-3H2,1H3 |
InChIキー |
FJTVDEATKNGOFK-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1=C(C(=C(C=C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


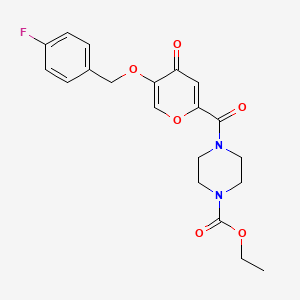
![1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14133977.png)
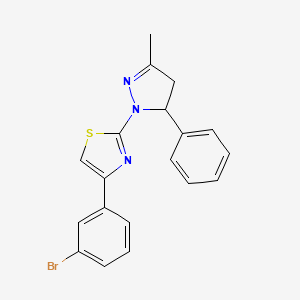
![1H-Indole, 3-[(trifluoromethyl)thio]-](/img/structure/B14133990.png)
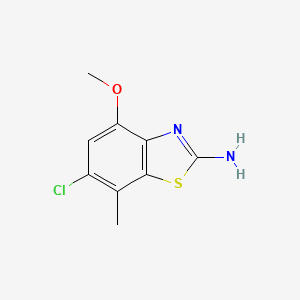
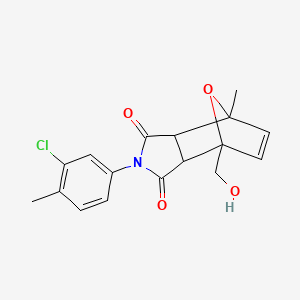

![1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)
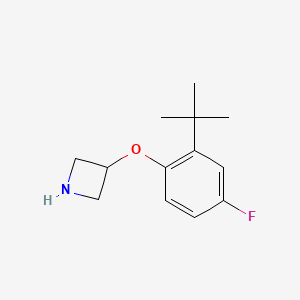

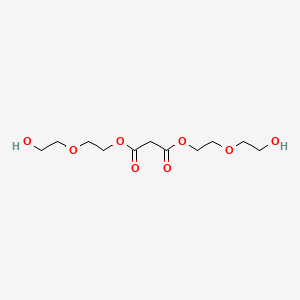

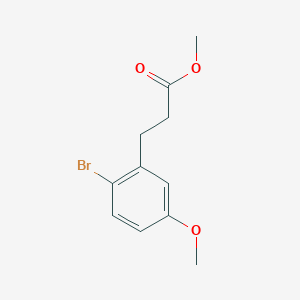
![2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14134051.png)
